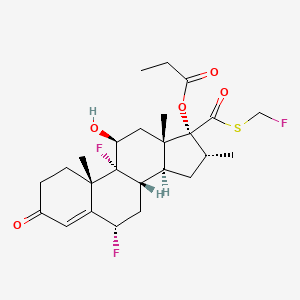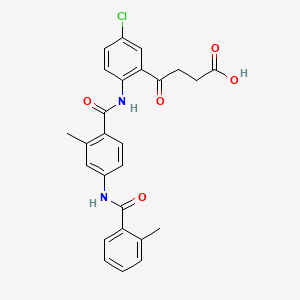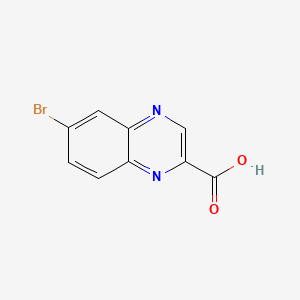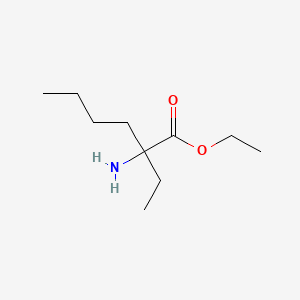
6alpha,9-Difluoro-17-(((fluoromethyl)sulfanyl)carbonyl)-11beta-hydroxy-16alpha-methyl-3-oxoandrost-4-en-17alpha-yl propanoate
Descripción general
Descripción
6alpha,9-Difluoro-17-(((fluoromethyl)sulfanyl)carbonyl)-11beta-hydroxy-16alpha-methyl-3-oxoandrost-4-en-17alpha-yl propanoate, also known as this compound, is a useful research compound. Its molecular formula is C25H33F3O5S and its molecular weight is 502.589. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Environmental Degradation and Toxicology
- Polyfluoroalkyl chemicals, including those with similar structures to the mentioned compound, have been widely used in industrial and commercial applications. Their environmental degradation can result in the formation of perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), which are persistent and toxic. Understanding the microbial degradation pathways of these compounds is crucial for evaluating their environmental fate and effects (Liu & Avendaño, 2013).
- The developmental toxicity of perfluoroalkyl acids and their derivatives has been a subject of study due to their widespread prevalence in humans. Research suggests avenues for understanding the hazards inherent in these compounds and their potential impact on human health (Lau, Butenhoff, & Rogers, 2004).
Advances in Fluorinated Compounds Synthesis
- Fluoroalkylation reactions in aqueous media have been explored for the mild and environmentally friendly incorporation of fluorinated groups into target molecules. These advancements in fluoroalkylation techniques contribute to green chemistry by minimizing environmental impact (Song et al., 2018).
Environmental Fate and Health Risks of Novel Fluorinated Alternatives
- Novel fluorinated alternatives are being studied for their environmental releases, persistence, and exposure risks. Current knowledge on these substances suggests that they might not be safer than their predecessors, indicating a need for further toxicological studies to assess their safety (Wang et al., 2019).
Bioaccumulation and Health Implications
- The bioaccumulation factors (BAFs) for PFAS in aquatic species have been reviewed, providing insights into the bioaccumulative potential of these substances across different taxonomic classes. This information is essential for risk assessment and regulatory purposes (Burkhard, 2021).
Mecanismo De Acción
Target of Action
1,2-Dihydro Fluticasone Propionate, also known as Fluticasone Propionate, is a synthetic glucocorticoid . Its primary targets are the glucocorticoid receptors present in various cells . These receptors play a crucial role in regulating immune responses and inflammation .
Mode of Action
Fluticasone Propionate binds to the glucocorticoid receptors with high affinity . This binding results in the formation of a steroid-receptor complex, which then translocates to the cell nucleus . Inside the nucleus, the complex binds to specific DNA sequences, leading to changes in gene transcription . This process ultimately suppresses the production and release of inflammatory mediators .
Biochemical Pathways
The binding of Fluticasone Propionate to glucocorticoid receptors inhibits the release of arachidonic acid, a key component in the inflammatory response . This inhibition prevents the formation of pro-inflammatory mediators such as prostaglandins and leukotrienes . Additionally, Fluticasone Propionate induces the production of lipocortins, proteins that inhibit phospholipase A2, further suppressing the release of arachidonic acid
Análisis Bioquímico
Biochemical Properties
The principal metabolite formed after oral or intranasal administration of 1,2-Dihydro Fluticasone Propionate is a 17β-carboxylic acid derivative (M1) . This biotransformation is attributed largely to cytochrome P450 3A4 (CYP3A4) .
Cellular Effects
1,2-Dihydro Fluticasone Propionate has been shown to have significant effects on various types of cells. For instance, it has been found to suppress Chlamydia growth in A549 cells and in mice . This effect was likely due to the enhanced IFN-γ related responses .
Molecular Mechanism
1,2-Dihydro Fluticasone Propionate is a synthetic glucocorticoid with anti-inflammatory activity . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, 1,2-Dihydro Fluticasone Propionate has been shown to improve lung function when administered either once or twice daily over a 1-year period to patients with moderate asthma .
Dosage Effects in Animal Models
In animal models, different dosages of 1,2-Dihydro Fluticasone Propionate have been shown to have varying effects. For instance, a study found that fluticasone administered at dosages of 44, 110, or 220 micrograms every 12 hours reduced airway eosinophilia by 74%, 82%, or 81%, respectively .
Metabolic Pathways
1,2-Dihydro Fluticasone Propionate undergoes rapid hepatic biotransformation; the principal metabolite formed is a 17β-carboxylic acid derivative (M1) . This biotransformation is attributed largely to cytochrome P450 3A4 (CYP3A4) .
Propiedades
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33F3O5S/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h9,13,15-16,18-19,30H,5-8,10-12H2,1-4H3/t13-,15+,16+,18+,19+,22+,23+,24+,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFBGPYMGJGHGN-CENSZEJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)CCC43C)F)F)O)C)C)C(=O)SCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)CC[C@@]43C)F)F)O)C)C)C(=O)SCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33F3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105613-90-9 | |
| Record name | 6alpha,9-Difluoro-17-(((fluoromethyl)sulfanyl)carbonyl)-11beta-hydroxy-16alpha-methyl-3-oxoandrost-4-en-17alpha-yl propanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105613909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dihydro Fluticasone Propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6.ALPHA.,9-DIFLUORO-17-(((FLUOROMETHYL)SULFANYL)CARBONYL)-11.BETA.-HYDROXY-16.ALPHA.-METHYL-3-OXOANDROST-4-EN-17.ALPHA.-YL PROPANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2CJB114C9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2H-[1,4]Dioxepino[2,3-C]pyridine](/img/structure/B584650.png)
![N-[4-[3-(2,6-Diamino-1,4-dihydro-4-oxo-5-pyrimidinyl)-3-oxopropyl]benzoic Acid](/img/structure/B584651.png)





![N-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazol-2-yl]-4-hydroxy-2-methyl-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxamide](/img/structure/B584667.png)
